Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate
Description
Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic compound featuring a 2-oxabicyclo[2.2.2]octane core, which has recently been identified as a novel bioisostere of the para-substituted phenyl ring . This scaffold mimics the geometric and electronic properties of aromatic rings while offering enhanced metabolic stability and reduced planarity, which can improve pharmacokinetic profiles . The compound includes three key substituents:
- 2-Methoxypyrimidin-5-yl moiety: Contributes hydrogen-bonding capacity and aromatic interactions.
- Ethyl ester: Improves solubility and facilitates prodrug strategies.
The 2-oxabicyclo[2.2.2]octane core is synthesized via methods involving palladium-catalyzed cross-coupling and ring-closing reactions . Its geometric parameters (e.g., interatomic distances and angles) closely align with those of para-phenyl rings, making it a viable substitute in bioactive molecules .
Properties
Molecular Formula |
C16H21IN2O4 |
|---|---|
Molecular Weight |
432.25 g/mol |
IUPAC Name |
ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C16H21IN2O4/c1-3-22-13(20)16-6-4-15(10-17,5-7-16)23-12(16)11-8-18-14(21-2)19-9-11/h8-9,12H,3-7,10H2,1-2H3 |
InChI Key |
RXGNTPSLJVVLEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(OC2C3=CN=C(N=C3)OC)CI |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a convergent approach:
- Construction of the bicyclic 2-oxabicyclo[2.2.2]octane core with an ethyl carboxylate substituent,
- Introduction of the iodomethyl group at the 1-position,
- Attachment of the 2-methoxypyrimidin-5-yl substituent at the 3-position.
Preparation of the Bicyclic Core Intermediate
A key intermediate, ethyl 1-oxaspiro[2.5]octane-6-carboxylate, is prepared by the reaction of ethyl 4-oxocyclohexanecarboxylate with trimethylsulfoxonium iodide and potassium tert-butoxide in dimethyl sulfoxide at room temperature. This reaction proceeds overnight, yielding the bicyclic intermediate in around 65% isolated yield after extraction and drying.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ethyl 4-oxocyclohexanecarboxylate + Trimethylsulfoxonium iodide + Potassium tert-butoxide in DMSO at 20°C, overnight | 65 | Intermediate ethyl 1-oxaspiro[2.5]octane-6-carboxylate |
Coupling with the 2-Methoxypyrimidin-5-yl Group
The attachment of the 2-methoxypyrimidin-5-yl substituent at the 3-position generally involves nucleophilic substitution or cross-coupling reactions. The pyrimidinyl moiety can be introduced via organometallic coupling or via displacement of a suitable leaving group on the bicyclic intermediate.
Detailed Experimental Procedures and Conditions
Reaction Conditions for Core Formation and Functionalization
Purification and Characterization
Purification is commonly achieved by:
- Extraction with organic solvents such as diethyl ether or ethyl acetate,
- Drying over sodium sulfate,
- Chromatographic purification using silica gel or Biotage systems with solvent gradients (cyclohexane/ethyl acetate).
Characterization data typically include:
- Proton Nuclear Magnetic Resonance (1H-NMR) spectra confirming chemical shifts consistent with bicyclic protons, ethyl ester groups, and aromatic pyrimidinyl hydrogens,
- High-Performance Liquid Chromatography (HPLC) for purity assessment,
- Mass spectrometry to confirm molecular weight.
Summary Table of Preparation Methods
| Step | Starting Material | Reagents & Conditions | Solvent | Temperature | Time | Yield | Key Notes |
|---|---|---|---|---|---|---|---|
| 1. Bicyclic core synthesis | Ethyl 4-oxocyclohexanecarboxylate | Trimethylsulfoxonium iodide, potassium tert-butoxide | Dimethyl sulfoxide | 20°C | Overnight | 65% | Intermediate ethyl 1-oxaspiro[2.5]octane-6-carboxylate |
| 2. Iodomethylation | Bicyclic intermediate | Iodinating agent (e.g., N-iodosuccinimide) | Polar aprotic solvent | Ambient to reflux | Variable | Not reported | Selective mono-iodination required |
| 3. Pyrimidinyl coupling | Iodomethylated bicyclic intermediate | 2-Methoxypyrimidin-5-yl nucleophile or equivalent | DMF or DMSO | 80-130°C | Several hours | Variable | May require catalysts or bases |
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The iodomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce azide or thiol groups.
Scientific Research Applications
Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the pyrimidinyl group can interact with biological macromolecules, such as proteins or nucleic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Geometric Comparisons
Key Observations:
Bioisosteric Efficacy : The 2-oxabicyclo[2.2.2]octane core exhibits geometric parameters (r, d, φ1/φ2) nearly identical to bicyclo[2.2.2]octanes and para-phenyl rings, validating its role as a bioisostere .
Substituent Impact: Iodomethyl vs. Pyrimidine vs.
Azabicyclo vs. Oxabicyclo : Replacing oxygen with nitrogen (e.g., 1-azabicyclo[2.2.2]octane) introduces basicity, altering solubility and binding interactions .
Key Findings:
- Synthetic Complexity : The target compound requires multi-step catalysis (e.g., Pd-mediated coupling) compared to simpler alkylation routes for azabicyclo analogs .
- Metabolic Stability : The iodine substituent and bicyclic core may reduce cytochrome P450-mediated degradation, offering a pharmacokinetic advantage over phenyl-based drugs like Imatinib .
Biological Activity
Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Structural Characteristics
The compound features a bicyclic structure known as 2-oxabicyclo[2.2.2]octane, which is recognized for its ability to serve as a bioisostere for aromatic rings. This modification often leads to enhanced physicochemical properties, such as improved solubility and metabolic stability, which are crucial for drug development . The presence of the methoxypyrimidine moiety further contributes to its biological profile by potentially enhancing interactions with biological targets.
- Topoisomerase Inhibition : this compound has been identified as an inhibitor of DNA topoisomerase II, an enzyme critical for DNA replication and transcription. Inhibition of this enzyme can lead to apoptosis in cancer cells, making it a candidate for anticancer therapies .
- Anticancer Properties : The compound's structure allows it to interact with various cellular pathways involved in cancer progression. Its ability to inhibit topoisomerases suggests potential efficacy against certain malignancies, particularly those that rely on rapid cell division .
Study 1: Anticancer Efficacy
In a preclinical study, compounds structurally similar to this compound were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that these compounds exhibited significant growth inhibition in several cancer types, including breast and lung cancers .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 15 |
| This compound | A549 (Lung) | 12 |
Study 2: Mechanistic Insights
A recent investigation focused on the molecular interactions of the compound with DNA topoisomerase II revealed that it binds competitively at the active site, disrupting the enzyme's function and leading to increased DNA strand breaks . This mechanism was supported by in vitro assays demonstrating elevated levels of phosphorylated histone H2AX, a marker of DNA damage.
Q & A
Basic: What are the optimal synthetic strategies for preparing Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate?
Methodological Answer:
- Reaction Design : Adapt multi-step protocols involving cyclization and iodomethylation. For bicyclo[2.2.2]octane formation, intramolecular cycloaddition or photochemical methods (e.g., as in ) can be employed.
- Solvent Systems : Use mixed solvents (e.g., toluene/dioxane, 1:1) for improved solubility and reaction efficiency .
- Monitoring : Track reaction progress via TLC (e.g., petroleum ether:ethyl acetate 97:3) and optimize reflux times (typically 24–72 hours) .
- Purification : Apply silica gel column chromatography with gradient elution (e.g., 96:4 to 90:10 PE:EtOAc) for intermediates, followed by recrystallization for final product isolation .
Basic: How to confirm the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Characterization :
- Purity Assessment : Use HPLC with a C18 column (acetonitrile/water gradient) to verify ≥95% purity.
Advanced: What challenges arise in elucidating the bicyclo[2.2.2]octane conformation, and how can they be resolved?
Methodological Answer:
- X-ray Crystallography : Refine crystal structures using SHELXL ( ). The bicyclo system may exhibit puckering distortions; apply Cremer-Pople parameters ( ) to quantify ring puckering .
- DFT Calculations : Compare experimental NMR data with computed chemical shifts (B3LYP/6-311+G(d,p)) to validate the bicyclo geometry .
- Dynamic Effects : Analyze variable-temperature NMR to detect conformational flexibility (e.g., bridgehead substituent rotation barriers) .
Advanced: How to resolve contradictions between experimental and computational spectral data?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals and assign ambiguous carbons (e.g., distinguishing oxabicyclo and pyrimidinyl moieties) .
- Solvent Effects : Re-run computations with explicit solvent models (e.g., PCM for DMSO) to improve agreement with experimental NMR .
- Crystallographic Validation : Cross-check DFT-optimized geometries with X-ray-derived bond lengths and angles .
Advanced: What role does X-ray crystallography play in analyzing steric effects of the iodomethyl group?
Methodological Answer:
- Refinement Tools : Use SHELXL to model disorder in the iodomethyl group, applying anisotropic displacement parameters and occupancy refinement .
- Steric Analysis : Measure intermolecular contacts (e.g., I···O distances) to assess packing interactions and steric hindrance .
- Twinned Data : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine overlapping domains .
Basic: What purification techniques are effective for removing byproducts in the final step?
Methodological Answer:
- Column Chromatography : Use silica gel with PE:EtOAc (95:5 to 85:15) to separate iodinated byproducts .
- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) for high recovery of crystalline product .
- Centrifugal Partition Chromatography : For polar impurities, employ aqueous-organic solvent systems (e.g., heptane/EtOAc/MeOH/water) .
Advanced: How to evaluate the compound’s stability under varying storage conditions?
Methodological Answer:
- Accelerated Degradation Studies :
- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under inert gas to prolong shelf life.
Advanced: How to analyze the electronic effects of the 2-methoxypyrimidinyl substituent on reactivity?
Methodological Answer:
- Hammett Studies : Compare reaction rates (e.g., hydrolysis) with analogs bearing electron-donating/withdrawing groups .
- Computational Modeling : Calculate Fukui indices (via Gaussian) to identify nucleophilic/electrophilic sites influenced by the methoxy group .
- Spectroscopic Probes : Use UV-vis to monitor charge-transfer interactions between the pyrimidinyl ring and ester moiety.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
